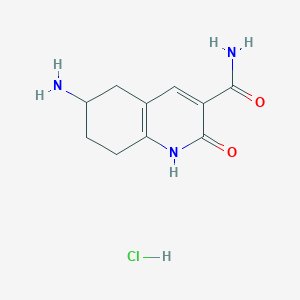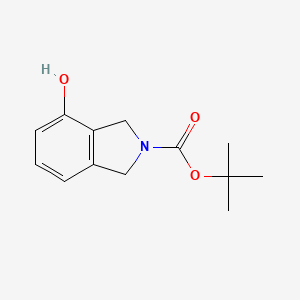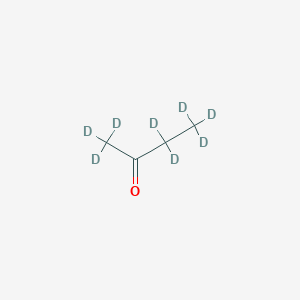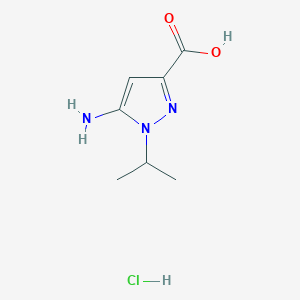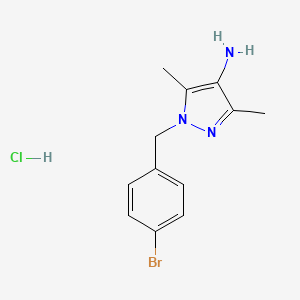![molecular formula C14H22N2O3 B1382203 tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate CAS No. 1803594-83-3](/img/structure/B1382203.png)
tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate
Overview
Description
“tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate” is a chemical compound with the molecular formula C14H22N2O3 . It is also known as tert-Butyl (3-hydroxypyridin-2-yl)carbamate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (CONH2) attached to a tert-butyl group and a 3-hydroxy-2-(pyridin-2-ylmethyl)propyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 337.5±27.0 °C at 760 mmHg, and a molar refractivity of 56.1±0.3 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Reactions :
- This compound is utilized in the lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate. Lithiation takes place on the nitrogen and the ring at the 4-position, leading to the creation of substituted derivatives with various electrophiles (Smith et al., 2013).
- It is an intermediate in the synthesis of specific lymphocyte function-associated antigen 1 inhibitors, demonstrating its potential in medicinal chemistry and drug synthesis (Li et al., 2012).
Applications in Organic Chemistry :
- The compound plays a role in the creation of Schiff base compounds, characterized by FTIR, NMR spectroscopic methods, and X-ray crystallographic analysis. This highlights its importance in the study of organic compounds and molecular structures (Çolak et al., 2021).
- In the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of natural products with cytotoxic activity, it demonstrates its utility in developing compounds with potential therapeutic applications (Tang et al., 2014).
Neurodegenerative Disease Research :
- A related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, was studied for its protective activity in astrocytes stimulated with amyloid beta, a key factor in Alzheimer’s disease, suggesting potential therapeutic applications in neurodegenerative diseases (Camarillo-López et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, by docking onto it This interaction can inhibit the function of the protein, thereby disrupting the biosynthesis of sterols
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,11,17H,8-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCFPDXRIGQUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


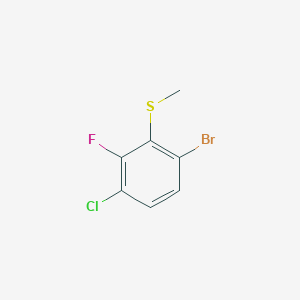
![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
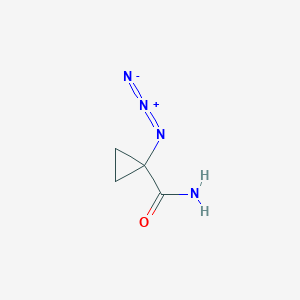
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)

